molecular formula C18H22N2O3S B256781 N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B256781
M. Wt: 346.4 g/mol
InChI Key: OPHRQAMXVMQKRM-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a furan ring, an isobutyrylamino group, and a tetrahydrobenzothiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the tetrahydrobenzothiophene core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent under controlled conditions.

    Introduction of the furan ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using a furan derivative and an acyl chloride.

    Attachment of the isobutyrylamino group: This step involves the reaction of the intermediate compound with isobutyryl chloride in the presence of a base to form the isobutyrylamino group.

    Final coupling: The final step involves coupling the furan-containing intermediate with the tetrahydrobenzothiophene core under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the furan ring, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Electrophilic reagents (e.g., halogens, sulfonyl chlorides) or nucleophilic reagents (e.g., amines, thiols); reactions are conducted under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohol or amine derivatives.

Scientific Research Applications

N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular membranes: Altering membrane properties and affecting cellular functions.

    Inducing oxidative stress: Generating reactive oxygen species that can lead to cellular damage or signaling.

Comparison with Similar Compounds

Similar Compounds

    N-(2-furylmethyl)-2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: A closely related ester derivative with similar structural features.

    N-(2-furylmethyl)-2-(isobutyrylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide: A sulfonamide derivative with potential biological activities.

Uniqueness

N-(furan-2-ylmethyl)-2-[(2-methylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological properties

Properties

Molecular Formula

C18H22N2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2-methylpropanoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C18H22N2O3S/c1-11(2)16(21)20-18-15(13-7-3-4-8-14(13)24-18)17(22)19-10-12-6-5-9-23-12/h5-6,9,11H,3-4,7-8,10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

OPHRQAMXVMQKRM-UHFFFAOYSA-N

SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC3=CC=CO3

Canonical SMILES

CC(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NCC3=CC=CO3

Origin of Product

United States

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